molecular formula C15H14N4O B14220098 Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- CAS No. 787591-08-6

Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-

Cat. No.: B14220098
CAS No.: 787591-08-6
M. Wt: 266.30 g/mol
InChI Key: TYAXWRZHTYFWMS-UHFFFAOYSA-N
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Description

Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to achieve high yields and purity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the compound’s integrity and activity.

Chemical Reactions Analysis

Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Properties

CAS No.

787591-08-6

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenol

InChI

InChI=1S/C15H14N4O/c20-12-3-1-2-10(8-12)13-9-17-15-14(18-11-4-5-11)16-6-7-19(13)15/h1-3,6-9,11,20H,4-5H2,(H,16,18)

InChI Key

TYAXWRZHTYFWMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)O

Origin of Product

United States

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